molecular formula C13H18O4S B13562785 (3-Methoxycyclobutyl)methyl 4-methylbenzene-1-sulfonate CAS No. 959600-79-4

(3-Methoxycyclobutyl)methyl 4-methylbenzene-1-sulfonate

Cat. No.: B13562785
CAS No.: 959600-79-4
M. Wt: 270.35 g/mol
InChI Key: FFIVUHKYQWILHH-UHFFFAOYSA-N
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Description

(3-Methoxycyclobutyl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features a cyclobutyl ring substituted with a methoxy group and a methyl group attached to a benzene sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxycyclobutyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methoxycyclobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxycyclobutyl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

    Nucleophilic substitution: Formation of substituted cyclobutyl derivatives.

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

Scientific Research Applications

(3-Methoxycyclobutyl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxycyclobutyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The pathways involved may include covalent modification of active sites or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxycyclobutyl)methyl 4-methylbenzene-1-sulfonate is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying the effects of ring strain and substitution patterns on chemical reactivity and biological activity.

Properties

CAS No.

959600-79-4

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

(3-methoxycyclobutyl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O4S/c1-10-3-5-13(6-4-10)18(14,15)17-9-11-7-12(8-11)16-2/h3-6,11-12H,7-9H2,1-2H3

InChI Key

FFIVUHKYQWILHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)OC

Origin of Product

United States

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